5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile
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Overview
Description
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitrophenyl group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and nitration reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-(3-nitrophenyl)-2H-pyran-5-carboxylic acid ethyl ester
- 6-Ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
5-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O4/c1-8-13(9(2)19)14(12(7-16)15(20)17-8)10-4-3-5-11(6-10)18(21)22/h3-6,12,14H,1-2H3,(H,17,20) |
InChI Key |
VCNQQNJFPTUNOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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